2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. Key structural features include a 3-benzyl group, a 6-methyl substituent, and a sulfanyl acetamide moiety linked to a 2-(trifluoromethyl)phenyl group. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the benzyl substituent may influence steric interactions in biological systems.
Properties
IUPAC Name |
2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O2S2/c1-14-11-18-20(33-14)21(31)29(12-15-7-3-2-4-8-15)22(28-18)32-13-19(30)27-17-10-6-5-9-16(17)23(24,25)26/h2-10,14H,11-13H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWBHQDOMGPENK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the benzyl and methyl groups. The final step involves the attachment of the sulfanyl and acetamide groups under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thieno[3,2-d]pyrimidine core can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The benzyl and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thieno[3,2-d]pyrimidine core can bind to enzymes or receptors, modulating their activity. The presence of the benzyl and trifluoromethyl groups enhances its binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The target compound shares a thieno[3,2-d]pyrimidinone core with analogs but differs in substituent positions and functional groups:
Substituent Effects on Properties
- Trifluoromethyl Position : The target compound’s CF₃ group at the phenyl ortho-position (vs. meta in ) may alter binding affinity due to steric or electronic effects.
- Benzyl vs.
- Acetamide Linkage : The sulfanyl (S-) bridge in the target compound and may enhance stability compared to the direct CH₂ linkage in , which could influence metabolic clearance .
Research Implications and Gaps
- Activity Prediction: The CF₃ group in the target compound likely improves bioavailability compared to non-fluorinated analogs like , but direct biological data is needed.
- Isomerism : Analogs in demonstrate the importance of chiral separation (e.g., isomers with >98% ee), suggesting the target compound’s stereochemistry could impact efficacy.
- Structural Optimization : Substitutions at the 3-position (benzyl vs. phenyl) and acetamide linkage (sulfanyl vs. direct) warrant further exploration for activity-structure relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
